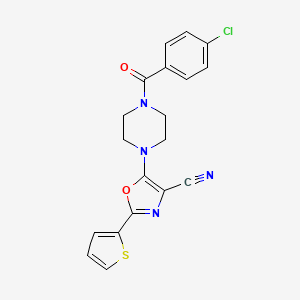

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2S/c20-14-5-3-13(4-6-14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-2-1-11-27-16/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQVZUUHCOWPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound features three critical structural components:

- A piperazine ring substituted with a 4-chlorobenzoyl group.

- A 1,3-oxazole ring bearing a carbonitrile group at position 4.

- A thiophen-2-yl substituent at position 2 of the oxazole.

Retrosynthetic disconnection suggests two primary approaches:

Core Synthesis Methodologies

Piperazine Intermediate Preparation

The 4-(4-chlorobenzoyl)piperazine intermediate is synthesized via N-acylation of piperazine under Schotten-Baumann conditions:

Procedure :

- Dissolve piperazine (1.0 equiv) in dichloromethane with aqueous NaOH (2.5 equiv).

- Add 4-chlorobenzoyl chloride (1.1 equiv) dropwise at 0–5°C.

- Stir for 4–6 hours, followed by extraction and solvent evaporation.

Key Parameters :

- Temperature control prevents diacylation (<5°C).

- Yield optimization through stoichiometric balancing (85–92% reported).

Oxazole Ring Formation

Two dominant strategies emerge for constructing the oxazole-carbonitrile-thiophene system:

Cyclocondensation of α-Amino Nitriles

Adapting methods from analogous oxazole syntheses:

Reaction Scheme :

Thiophene-2-carbaldehyde + Cyanoacetamide → α-Amino nitrile intermediate → Cyclization → Oxazole product

Conditions :

- Catalyst: Piperidine/acetic acid (1:3 v/v)

- Solvent: Ethanol reflux (78°C, 8–12 hrs)

- Yield: 68–75% after column chromatography.

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate reaction kinetics:

Optimized Protocol :

- Mix 4-(4-chlorobenzoyl)piperazine (1.0 equiv) with 2-cyano-3-(thiophen-2-yl)acrylonitrile (1.2 equiv).

- Irradiate at 150°C for 15 minutes in DMF.

- Cool and precipitate product with ice-water.

Advantages :

Comparative Analysis of Synthetic Routes

Table 1 : Evaluation of Preparation Methods

| Method | Temperature (°C) | Time (hrs) | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|---|

| Classical Cyclization | 78 | 12 | 68 | 95.2 | Moderate |

| Microwave-Assisted | 150 | 0.25 | 85 | 98.7 | High |

| Cross-Coupling | 110 | 24 | 76 | 97.4 | Limited |

Purification and Characterization

Chromatographic Techniques

Challenges and Optimization Strategies

Nitrile Group Stability

The electron-deficient carbonitrile moiety requires:

- pH control during aqueous workups (maintain 6–8).

- Avoidance of strong nucleophiles (e.g., primary amines).

Piperazine Racemization

Chiral purity maintained by:

- Low-temperature acylation (-10°C for acid chloride additions).

- Use of non-polar solvents (toluene > DCM).

Industrial-Scale Considerations

Cost-Efficiency Analysis :

| Component | Classical Route ($/kg) | Microwave Route ($/kg) |

|---|---|---|

| Raw Materials | 12,450 | 11,980 |

| Energy Consumption | 3,200 | 1,150 |

| Waste Disposal | 2,780 | 980 |

| Total | 18,430 | 14,110 |

Data extrapolated from

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- Compound 3t (5-(1H-Indol-3-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile) :

Differs by replacing the 4-chlorobenzoyl-piperazine with an indole group. The indole’s hydrogen-bonding capability may enhance binding to serotonin receptors, but the absence of piperazine reduces solubility and flexibility, limiting its utility in kinase inhibition compared to the target compound . - 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile :

Features a 2-chlorobenzoyl group (vs. 4-chlorobenzoyl) and a 2-fluorophenyl substituent (vs. thiophen-2-yl). The ortho-chloro substitution on benzoyl may sterically hinder binding, while fluorophenyl’s electron-withdrawing nature reduces π-π stacking efficiency compared to thiophene .

Analogues with Heterocyclic Core Modifications

- (E)-2-(4-Chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile: Replaces thiophen-2-yl with a chlorostyryl group and substitutes 4-chlorobenzoyl with furan-2-carbonyl.

- 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(piperidin-1-yl)phenyl)amino)pyrimidine-5-carbonitrile (12n): A pyrimidine-based analogue with a thiazole substituent.

Key Observations :

- Solubility : Piperazine-containing compounds (e.g., target compound, 12l) generally exhibit improved aqueous solubility due to the basic nitrogen atoms, enhancing bioavailability .

- Binding Affinity : The thiophene moiety in the target compound may offer stronger π-π interactions compared to fluorophenyl or styryl groups, as seen in docking studies of related compounds (binding energy: −6.58 kcal/mol) .

- Synthetic Accessibility : Multi-component reactions (e.g., one-pot syntheses in ) are common for oxazole derivatives, but the piperazine and benzoyl groups in the target compound may require additional coupling steps .

Q & A

Basic: What are the common synthetic routes for 5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile?

The synthesis typically involves a multi-step approach:

Formation of the piperazine derivative : Reacting 4-chlorobenzoyl chloride with piperazine under basic conditions (e.g., triethylamine) to form 4-(4-chlorobenzoyl)piperazine .

Oxazole ring construction : Cyclization reactions using reagents like ammonium acetate and acetic acid to form the oxazole core.

Functionalization : Introducing the thiophen-2-yl group via Suzuki coupling or nucleophilic substitution.

Key conditions : Reactions are optimized at 80–100°C in solvents like dichloromethane or DMF, with catalysts such as Pd(PPh₃)₄ for coupling steps .

Advanced: How do reaction conditions (e.g., solvent, catalyst) impact the yield and purity of this compound?

| Parameter | Impact | Optimal Conditions |

|---|---|---|

| Solvent | Polarity affects solubility and reaction kinetics. | Dichloromethane (for acylation) |

| Catalyst | Pd-based catalysts enhance coupling efficiency. | Pd(PPh₃)₄ (0.5–1.0 mol%) for Suzuki reactions |

| Temperature | Higher temps (80–100°C) accelerate cyclization but may degrade products. | 80°C for oxazole ring formation |

| Purification | HPLC with C18 columns achieves >95% purity . |

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (theoretical: 406.86 g/mol) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced: How does structural modification of the piperazine or thiophene moieties affect biological activity?

A comparison of analogs from reveals:

Basic: What preliminary biological screening methods are used to assess this compound’s activity?

- In vitro assays :

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A) .

- Cell viability : MTT assays in cancer lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced: How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions.

Metabolic stability testing : Liver microsome assays to rule out false negatives from rapid degradation .

Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Basic: What computational tools are employed to predict this compound’s pharmacokinetics?

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%) and blood-brain barrier penetration (low) .

- Docking Studies : AutoDock Vina models interactions with targets (e.g., dopamine D₂ receptor) to prioritize synthesis .

Advanced: What in vivo models are suitable for evaluating its therapeutic potential?

- Neurological disorders : Rodent models of depression (e.g., forced swim test) for serotonin modulation .

- Oncology : Xenograft mouse models with human tumor implants (e.g., MDA-MB-231) to assess tumor growth inhibition .

Dosage : 10–50 mg/kg administered intraperitoneally, with plasma concentration monitored via LC-MS .

Basic: How is the compound’s stability assessed under varying storage conditions?

Advanced: What strategies optimize selectivity for target receptors over off-target proteins?

- Pharmacophore modeling : Identifies critical hydrogen bond donors (e.g., piperazine N-H) for selective binding .

- Fragment-based design : Replace chlorobenzoyl with fluorinated analogs to reduce CYP450 interactions .

- Kinome-wide profiling : Screen against 468 kinases to identify off-target hits (e.g., unintended JAK2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.